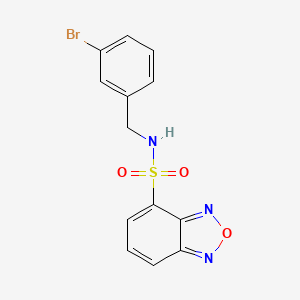
N-(3-bromobenzyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzoxadiazole derivatives This compound is characterized by the presence of a bromophenyl group, a benzoxadiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core One common method involves the cyclization of o-nitroaniline derivatives with appropriate reagents to form the benzoxadiazole ringThe final step involves the sulfonation of the benzoxadiazole derivative to introduce the sulfonamide group, which can be accomplished using sulfonyl chlorides in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, catalysts, and purification methods are also optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzoxadiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonation: Sulfonyl chlorides in the presence of a base such as pyridine.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the benzoxadiazole core.
Medicine: Explored for its potential as an anticancer agent, given the biological activity of benzoxadiazole derivatives.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxadiazole core can interact with various biological molecules, such as proteins and nucleic acids, potentially leading to changes in their function. The sulfonamide group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-(3-bromophenyl)-2-methoxybenzamide: Another benzoxadiazole derivative with similar structural features but different functional groups.
3-bromo-N-methylaniline: A simpler compound with a bromophenyl group and an amine group
Uniqueness
N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the combination of the benzoxadiazole core, bromophenyl group, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H10BrN3O3S |
|---|---|
Molecular Weight |
368.21 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C13H10BrN3O3S/c14-10-4-1-3-9(7-10)8-15-21(18,19)12-6-2-5-11-13(12)17-20-16-11/h1-7,15H,8H2 |
InChI Key |
AEDZBCMBKFQOLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















